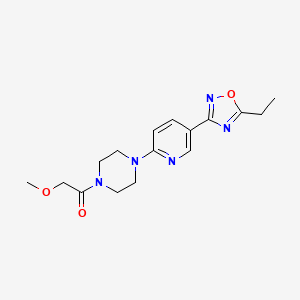

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone

Description

This compound features a hybrid heterocyclic scaffold combining a 5-ethyl-1,2,4-oxadiazole ring, a pyridine moiety, a piperazine linker, and a methoxyethanone group. The 5-ethyl substitution on the oxadiazole may enhance metabolic stability compared to methyl or hydrogen analogs, while the methoxyethanone group introduces polarity to modulate solubility .

Properties

IUPAC Name |

1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-3-14-18-16(19-24-14)12-4-5-13(17-10-12)20-6-8-21(9-7-20)15(22)11-23-2/h4-5,10H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPMMNOHMOOALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

As a MAGL inhibitor, this compound binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG. This results in an increase in the levels of 2-AG in the body, enhancing its physiological effects.

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and pain. By increasing the levels of 2-AG, this compound can potentially modulate these processes.

Biological Activity

The compound 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex structure that includes:

- A pyridine ring

- A piperazine moiety

- An oxadiazole ring

- A methoxyethanone group

This unique combination of functional groups suggests a potential for diverse biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the oxadiazole ring through cyclization reactions.

- Alkylation processes to introduce the ethyl group.

- Coupling reactions to integrate the piperazine and pyridine components.

Characterization methods such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial activity. The oxadiazole moiety is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular targets such as protein kinases and transcription factors. For example, compounds with similar structural features have demonstrated inhibition of tumor growth in vitro and in vivo models .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The oxadiazole ring can form hydrogen bonds with active sites on enzymes, thereby inhibiting their function.

- Disruption of Cell Membranes : The lipophilic nature of the methoxyethanone group may facilitate membrane penetration, leading to cell lysis in microbial targets.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, a series of oxadiazole derivatives were tested for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .

Case Study 2: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that oxadiazole derivatives led to a significant reduction in cell viability. Notably, one derivative showed an IC50 value of 15 µM against breast cancer cells (MCF7), indicating potent anticancer activity .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Pharmacological and Physicochemical Comparisons

- Activity Profile: The target compound’s methoxyethanone group likely confers selectivity for adenosine receptors or serotonin transporters, as seen in piperazine-containing analogs . In contrast, the benzoimidazolyl variant () shows stronger inhibition of tyrosine kinases due to its planar aromatic system . The sulfonyl-ethyl-piperidine-dione analog () exhibits anti-inflammatory activity in preclinical models, attributed to its sulfonyl group’s hydrogen-bonding capacity .

Solubility and Bioavailability :

- Synthetic Accessibility: Synthesis of the target compound likely follows a route similar to ’s methodology, involving nucleophilic substitution between a chloroethanone intermediate and piperazine. However, the methoxy group introduces additional steps for etherification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.